ENDO-BREVICOMIN

Description

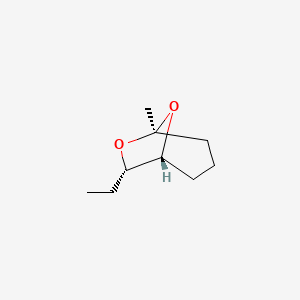

Structure

3D Structure

Properties

CAS No. |

22625-19-0 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(1R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane |

InChI |

InChI=1S/C9H16O2/c1-3-7-8-5-4-6-9(2,10-7)11-8/h7-8H,3-6H2,1-2H3/t7-,8+,9-/m0/s1 |

InChI Key |

YONXEBYXWVCXIV-YIZRAAEISA-N |

SMILES |

CCC1C2CCCC(O2)(O1)C |

Isomeric SMILES |

CC[C@H]1[C@H]2CCC[C@](O2)(O1)C |

Canonical SMILES |

CCC1C2CCCC(O2)(O1)C |

Other CAS No. |

62532-53-0 |

Origin of Product |

United States |

Biological Roles and Behavioral Ecology of Endo Brevicomin

Interspecific and Intraspecific Chemical Communication Mediated by ENDO-BREVICOMIN

Endo-brevicomin is a key component in the complex language of chemical signals used by bark beetles. Its role can vary significantly between different species, and even within a single species, its message can change depending on its concentration and the context of other semiochemicals.

In several bark beetle species, endo-brevicomin acts as a synergist, enhancing the attractive power of aggregation pheromones. This synergistic effect is critical for coordinating mass attacks that are necessary to overcome the defenses of healthy host trees.

For the southern pine beetle, Dendroctonus frontalis, males release (+)-endo-brevicomin, which significantly enhances the attractiveness of the female-produced aggregation pheromone, frontalin (B1251666), especially in the presence of host pine volatiles like turpentine (B1165885). researchgate.netcambridge.org Research has shown that healthy pines infested with both male and female D. frontalis are considerably more attractive to other beetles than trees infested only with females, highlighting the synergistic role of male-produced endo-brevicomin. researchgate.net The combination of frontalin and endo-brevicomin signals the presence of successfully establishing pairs and a susceptible host, thereby mediating mass aggregation. oup.com Interestingly, the synergistic effects of endo-brevicomin can be observed even when it is released at a distance from the primary attractant source. mdpi.com

In a fascinating case of geographic variation, populations of the western pine beetle, Dendroctonus brevicomis, in Arizona show a preference for endo-brevicomin as an aggregation pheromone adjuvant, in contrast to California populations which favor exo-brevicomin (B1210355). nih.gov In Arizona, endo-brevicomin was a more effective enhancer for male attraction to lures containing frontalin and α-pinene. nih.gov This variation in pheromone response aligns with genetic differences observed between these geographically separated populations. nih.gov

Table 1: Synergistic Effects of Endo-Brevicomin on Bark Beetle Attraction

| Beetle Species | Primary Aggregation Pheromone(s) | Role of Endo-Brevicomin | References |

| Southern Pine Beetle (Dendroctonus frontalis) | Frontalin, trans-Verbenol | Synergist, enhances attraction to frontalin and host volatiles. | researchgate.netcambridge.orgoup.com |

| Western Pine Beetle (Dendroctonus brevicomis) (Arizona population) | Frontalin, exo-Brevicomin | Synergist, particularly for male attraction. | nih.gov |

Conversely, in other contexts and for different species, endo-brevicomin functions as an anti-aggregation pheromone, a signal that deters further beetle arrival. This is a crucial mechanism for preventing over-colonization of a host tree, which would lead to excessive competition for resources and a potential collapse of the beetle population.

For the western balsam bark beetle, Dryocoetes confusus, (+)-endo-brevicomin acts as an anti-aggregation pheromone. cambridge.orgcambridge.org It significantly reduces the response of both sexes to the primary aggregation pheromone, exo-brevicomin, both in laboratory and field settings. cambridge.org This inhibitory effect can even prevent attacks on host trees baited with the attractant. cambridge.org

In the mountain pine beetle, Dendroctonus ponderosae, endo-brevicomin has also been identified as an anti-aggregant. usu.edugoogle.com High levels of racemic endo-brevicomin can interrupt the aggregation response in lodgepole pine infestations. usu.edunih.gov Similarly, for the southern pine beetle, D. frontalis, while it acts as a synergist at low concentrations, high concentrations of endo-brevicomin can inhibit attraction, classifying it as a multifunctional pheromone. cambridge.orgoup.commdpi.com This dose-dependent response allows it to first promote a mass attack and then signal that the host's carrying capacity has been reached. oup.comresearchgate.net The addition of endo-brevicomin to attractant-baited traps can lead to a small increase in beetles switching to a nearby unbaited trap, suggesting a role in mediating the shift of attack focus to adjacent trees. nih.govbohrium.com

The dual functionality of endo-brevicomin as both a synergist and an inhibitor makes it a key modulator of bark beetle population dynamics. By influencing the success of mass attacks and regulating the density of beetles on a host, it directly impacts the beetles' reproductive success and the spatial pattern of tree mortality.

In the southern pine beetle, the switch from synergist to inhibitor at high concentrations helps to regulate attack densities. oup.comresearchgate.net This prevents the resource from becoming over-exploited, which could lead to larval mortality due to starvation. The anti-aggregation signal encourages beetles to "switch" their attack to adjacent healthy trees, leading to the expansion of infestation spots. oup.comnih.gov The presence of background endo-brevicomin in the environment, for instance from existing infestations, can alter the response of beetles to baited traps, demonstrating its influence on a landscape level. mdpi.comresearchgate.net

The use of endo-brevicomin in monitoring traps for D. frontalis has improved the ability to detect low-level populations, which is crucial for predicting potential outbreaks. oup.comuga.edu By understanding the role of this semiochemical, management strategies can be better tailored to the population phase of the beetle. oup.com

ENDO-BREVICOMIN as an Anti-Aggregation Pheromone Component

Enantiomeric Specificity in ENDO-BREVICOMIN Bioactivity

Endo-brevicomin is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (+)-endo-brevicomin and (-)-endo-brevicomin. The biological activity of these enantiomers can be strikingly different, and insect olfactory systems are often exquisitely tuned to distinguish between them.

The (+)-enantiomer of endo-brevicomin is frequently the more biologically active form. In the southern pine beetle, D. frontalis, it is the (+)-enantiomer that is produced by males and acts as a potent synergist for the aggregation pheromone. researchgate.net The olfactory sensitivity of D. frontalis to (+)-endo-brevicomin is exceptionally high, with a detection threshold four orders of magnitude lower than for its (-)-counterpart. researchgate.netusda.gov This enantiomer has been shown to increase the attractiveness of lures for this species. acs.org

For the western balsam bark beetle, Dryocoetes confusus, it is specifically the (+)-enantiomer that functions as the anti-aggregation pheromone, significantly reducing the response to the attractant exo-brevicomin. cambridge.orgcambridge.org In contrast, the (-)-enantiomer shows no such activity. cambridge.orgcambridge.org Similarly, in electroantennogram (EAG) studies with the mountain pine beetle, Dendroctonus ponderosae, the positive antipode of endo-brevicomin elicited the largest responses. usu.edu

The (-)-endo-brevicomin enantiomer is often found to be biologically inactive. In studies with the western balsam bark beetle, Dryocoetes confusus, the (-) enantiomer had no effect on the beetle's response to aggregation pheromones. cambridge.orgcambridge.org Likewise, for the southern pine beetle, D. frontalis, the (-)-enantiomer was never detected as being produced by either sex and is considered inactive, while some research has even suggested it may have an antagonistic effect. researchgate.netmdpi.com EAG studies confirmed a much lower olfactory response to the (-)-enantiomer in D. frontalis compared to the (+)-enantiomer. researchgate.net

Table 2: Enantiomeric Specificity of Endo-Brevicomin in Bark Beetles

| Beetle Species | Bioactivity of (+)-endo-brevicomin | Bioactivity of (-)-endo-brevicomin | References |

| Southern Pine Beetle (Dendroctonus frontalis) | Potent aggregation synergist. | Inactive; potentially antagonistic. | researchgate.netmdpi.com |

| Western Balsam Bark Beetle (Dryocoetes confusus) | Anti-aggregation pheromone. | Inactive. | cambridge.orgcambridge.org |

| Mountain Pine Beetle (Dendroctonus ponderosae) | Elicits higher electroantennogram response. | Elicits lower electroantennogram response. | usu.edu |

Chirality and Receptor Interactions in Olfactory Systems

The biological activity of endo-brevicomin is intricately linked to its stereochemistry. The molecule exists as two enantiomers, (+)-endo-brevicomin and (-)-endo-brevicomin, and bark beetle species often exhibit differential responses to these chiral forms. For the southern pine beetle, Dendroctonus frontalis, the (+)-enantiomer is a key component of the aggregation pheromone, produced by males to signal the presence of a suitable host and attract conspecifics. researchgate.net In contrast, the (–)-enantiomer has been reported to be an attraction inhibitor for this species. mdpi.com Research has shown that the olfactory systems of D. frontalis are highly sensitive to (+)-endo-brevicomin. researchgate.net The detection threshold for the (+)-enantiomer is significantly lower than for its antipode, indicating a specialized receptor system tuned to the biologically active form. researchgate.net

In field trapping bioassays, (+)-endo-brevicomin has been confirmed as a potent synergist for attractive combinations of frontalin and pine turpentine. researchgate.net However, it does not attract D. frontalis when presented alone or only with turpentine. researchgate.net Interestingly, while the (+)-enantiomer is the primary attractive synergist, studies have shown that a 1:1 blend of the enantiomers (racemic endo-brevicomin) is not less attractive than the (+)-enantiomer alone, suggesting the (−)-enantiomer is not antagonistic in the racemate. mdpi.comresearchgate.net For other species, such as the western balsam bark beetle, Dryocoetes confusus, (+)-endo-brevicomin acts as an anti-aggregation pheromone, significantly reducing the response of both sexes to the aggregation pheromone exo-brevicomin, while the (-) enantiomer is inactive. cambridge.org This highlights the species-specific nature of chirality in receptor interactions and the resulting behavioral outcomes.

The olfactory sensitivity of D. frontalis to endo-brevicomin is notable. Coupled gas chromatography-electroantennographic detection (GC-EAD) analyses revealed a substantially greater olfactory sensitivity to endo-brevicomin compared to other components in male beetle volatiles. researchgate.net The threshold of detection for (+)-endo-brevicomin in both sexes was found to be four orders of magnitude lower than for its (-)-enantiomer and at least one order of magnitude lower than for either enantiomer of frontalin. researchgate.net This exceptional sensitivity underscores the compound's importance in the long-distance chemical communication of this species. usda.gov

Dose-Response Dynamics and Behavioral Manifestations

The concentration of endo-brevicomin in the environment plays a critical role in the behavioral responses it elicits in bark beetles. This dose-dependent effect is often biphasic, meaning the compound can have opposite effects at low and high concentrations.

Endo-brevicomin exhibits a classic biphasic dose-response curve in several bark beetle species, most notably Dendroctonus frontalis. researchgate.netoup.comnih.gov At low release rates, it acts as a synergist, enhancing the attraction of beetles to aggregation pheromones like frontalin and host volatiles. researchgate.netoup.comnih.gov However, as the concentration of endo-brevicomin increases, its effect reverses, and it becomes an inhibitor of attraction. mdpi.comresearchgate.net This characteristic has led to it being termed a 'multifunctional' pheromone. oup.com

Research has quantified this biphasic effect. For instance, racemic endo-brevicomin has been shown to have the greatest synergistic effects at a release rate of 0.1–1 mg/d. mdpi.comresearchgate.net At release rates higher than 1 mg/d, it can interrupt attraction. mdpi.comresearchgate.net This dose-dependent functionality is crucial for regulating beetle attack densities on a host tree. mdpi.com

Table 1: Biphasic Dose-Response of Racemic endo-Brevicomin in D. frontalis

| Release Rate (mg/day) | Behavioral Effect | Reference |

|---|---|---|

| 0.1 - 1 | Synergistic with attractants | mdpi.comresearchgate.net |

The dose-dependent nature of endo-brevicomin directly influences the host-seeking and attack patterns of bark beetles. During the initial phases of a mass attack on a pine tree, pioneer females release frontalin, and responding males release endo-brevicomin. mdpi.comoup.com The low concentrations of endo-brevicomin synergize the attraction, leading to rapid colonization of the host. oup.com

As the beetle population on the host tree increases, so does the concentration of endo-brevicomin. researchgate.netoup.com At high concentrations, the pheromone becomes inhibitory, signaling that the tree is fully colonized and competition for resources is high. researchgate.netoup.com This can mediate the "switching" of the attack focus to adjacent, unattacked trees, thus facilitating the growth of an infestation. researchgate.netoup.comresearchgate.net The spatial displacement of endo-brevicomin sources from attractant sources can further enhance this effect, suggesting that beetles may preferentially fly towards sources of frontalin and host odors that are at a distance from a high-concentration source of endo-brevicomin. nih.gov This behavior allows beetles to locate growing infestations while avoiding fully colonized trees within them. nih.gov

The effectiveness of endo-brevicomin as a semiochemical is not only dependent on its concentration from a single source but also on the ambient "background" level of the compound in the environment. researchgate.netoup.comnih.gov The presence of an artificial or natural background of endo-brevicomin can significantly alter the response of bark beetles to baited traps. mdpi.comresearchgate.netoup.com

Studies have shown that a background of endo-brevicomin can increase the catch of D. frontalis in traps baited with frontalin and alpha-pinene (B124742) by an order of magnitude. researchgate.netoup.comnih.gov This background presence also modifies the biphasic dose-response curve. It can reduce or even conceal the attraction-enhancing effect of low-release endo-brevicomin dispensers added to traps and lower the release rate at which the compound becomes inhibitory. researchgate.netoup.comnih.gov

The variability in the effects of endo-brevicomin observed in different field studies may be partly explained by the proximity of the experiments to active bark beetle infestations. mdpi.comnih.gov Inside an active infestation, where a natural background of endo-brevicomin exists, adding more of the compound to a trap may lead to a reduction in catch. mdpi.comresearchgate.net Conversely, outside an infestation, the same lure might enhance catches. mdpi.comresearchgate.netnih.gov This suggests that the spatial variability of natural background sources of endo-brevicomin is a key factor in its observed behavioral effects. researchgate.netoup.com

Table 2: Effect of endo-Brevicomin on Attractant-Baited Traps Relative to Infestation Proximity

| Trap Location | Effect of Adding endo-Brevicomin | Reference |

|---|---|---|

| Inside active infestation | Reduced beetle catches | mdpi.comresearchgate.netnih.gov |

Influence on Host-Seeking and Attack Patterns in Bark Beetles

Interaction with Other Pheromone Components and Host Volatiles

The behavioral activity of endo-brevicomin is rarely isolated; it is almost always part of a complex chemical cocktail. Its interactions with other pheromone components and volatile compounds from host trees are critical to its function.

A hallmark of endo-brevicomin's function in species like Dendroctonus frontalis is its powerful synergistic relationship with the female-produced aggregation pheromone, frontalin, and host tree volatiles, such as those found in turpentine. researchgate.netmdpi.comoup.com While endo-brevicomin alone is not attractive, when combined with frontalin and turpentine, it can dramatically increase the attraction of flying beetles. researchgate.netmdpi.com

Field trapping experiments have consistently demonstrated this synergy. Lures combining frontalin and turpentine become significantly more attractive with the addition of endo-brevicomin. mdpi.comoup.com The host volatiles themselves, such as alpha-pinene (a major constituent of turpentine), are also strong attractive synergists when combined with frontalin and endo-brevicomin. mdpi.com High release rates of turpentine or alpha-pinene can increase the catches in pheromone-baited traps by 50- to 100-fold. mdpi.com This three-way synergy between a beetle-produced pheromone from each sex and host kairomones creates a potent aggregation signal that is essential for overcoming the defenses of a healthy host tree. usda.govoup.com

Antagonistic Interactions with Other Semiochemicals

Endo-brevicomin's role in the chemical communication of bark beetles is often defined by its interactions with other semiochemicals, where it can act as an antagonist, reducing the response of beetles to aggregation pheromones. This antagonistic effect is crucial for regulating attack density and minimizing intraspecific competition.

For the western balsam bark beetle, Dryocoetes confusus, the (+) enantiomer of endo-brevicomin functions as an anti-aggregation pheromone. cambridge.orgcambridge.org It significantly diminishes the attraction of both male and female beetles to the aggregation pheromone exo-brevicomin. cambridge.orgcambridge.org Field studies have demonstrated that (+)-endo-brevicomin can prevent attacks on subalpine fir trees baited with exo-brevicomin, while the (–) enantiomer shows no such activity. cambridge.orgcambridge.org

In the case of the southern pine beetle, Dendroctonus frontalis, endo-brevicomin exhibits a biphasic dose-response, acting as a synergist at low concentrations and an inhibitor at high concentrations. oup.comnih.govresearchgate.net When its concentration increases, it can reduce the response to frontalin and host odors, signaling that the host's carrying capacity has been reached. oup.comresearchgate.net This compound is also known to inhibit the attraction of flying D. frontalis beetles. chemical-ecology.net Similarly, for the mountain pine beetle, Dendroctonus ponderosae, endo-brevicomin has been identified as an anti-aggregation pheromone. cambridge.org

Research has also explored the use of endo-brevicomin in combination with other semiochemicals to disrupt the attraction of the spruce beetle. The addition of (±)-exo- and (±)-endo-brevicomin along with MCH to trees baited with spruce beetle lures significantly reduced attack density. usda.gov

The inhibitory effects of endo-brevicomin are not limited to conspecifics. Volatiles from D. brevicomis, which include endo-brevicomin, have been shown to inhibit the attraction of a competing species, Ips paraconfusus. chemical-ecology.net This interspecific interaction highlights the broader ecological role of endo-brevicomin in mediating competition among different bark beetle species that share the same host.

Table 1: Antagonistic Interactions of Endo-Brevicomin

| Interacting Species | Effect of Endo-Brevicomin | Interacting Semiochemical(s) | References |

|---|---|---|---|

| Dryocoetes confusus | Anti-aggregation | exo-brevicomin | cambridge.orgcambridge.org |

| Dendroctonus frontalis | Inhibition at high concentrations | Frontalin, host odors | oup.comresearchgate.netchemical-ecology.net |

| Dendroctonus ponderosae | Anti-aggregation | Not specified | cambridge.org |

| Spruce Beetle | Reduced attack density | Spruce beetle lures (frontalin + α-pinene), MCH | usda.gov |

| Ips paraconfusus | Inhibition of attraction | Natural pheromone of I. paraconfusus | chemical-ecology.net |

Multi-Component Pheromone Systems and ENDO-BREVICOMIN Integration

Endo-brevicomin is a key component in the complex, multi-component pheromone systems of many bark beetle species, where its effect is often dependent on the presence and ratio of other semiochemicals.

In the southern pine beetle, Dendroctonus frontalis, the aggregation pheromone is a blend of compounds from both sexes. researchgate.netnih.gov Females produce frontalin and trans-verbenol, which, in combination with host-produced alpha-pinene, attract both males and females. researchgate.net Arriving males then release (+)-endo-brevicomin, which acts as a potent synergist, significantly enhancing the attraction of both sexes to the blend of frontalin and pine turpentine. researchgate.netnih.gov However, (+)-endo-brevicomin alone, or in combination with turpentine, does not attract D. frontalis. researchgate.netnih.gov This demonstrates that the mass aggregation of this species is mediated by a combination of semiochemicals from both male and female beetles. researchgate.netnih.gov The pheromone system of D. frontalis is a clear example of how endo-brevicomin is integrated into a multi-component system to amplify the aggregation signal.

For the western balsam bark beetle, Dryocoetes confusus, endo-brevicomin's role is primarily antagonistic within its pheromone system. cambridge.org It acts to counter the aggregation pheromone, exo-brevicomin, thereby regulating population density. cambridge.org

The mountain pine beetle, Dendroctonus ponderosae, also utilizes a multi-component pheromone system where endo-brevicomin is involved. Electroantennogram (EAG) studies have shown that D. ponderosae responds to a variety of semiochemicals, including endo-brevicomin, exo-brevicomin, trans-verbenol, and myrcene (B1677589). nih.gov A blend of trans-verbenol, exo-brevicomin, and myrcene elicited some of the largest EAG responses in both sexes, suggesting a synergistic interaction between these components. nih.gov

Research on the spruce beetle has shown that semiochemicals from secondary bark beetle species, including (±)-exo- and (±)-endo-brevicomin from Dryocoetes affaber, can be used to disrupt the attraction of the spruce beetle to its own pheromone lures (frontalin plus α-pinene). usda.gov

Table 2: Integration of Endo-Brevicomin in Multi-Component Pheromone Systems

| Species | Role of Endo-Brevicomin | Key Interacting Pheromone Components | References |

|---|---|---|---|

| Dendroctonus frontalis | Synergist | Frontalin, trans-verbenol, alpha-pinene | researchgate.netnih.gov |

| Dryocoetes confusus | Antagonist | exo-brevicomin | cambridge.org |

| Dendroctonus ponderosae | Component of attractant blend | trans-verbenol, exo-brevicomin, myrcene | nih.gov |

| Spruce Beetle | Disruptor of attraction | Frontalin, α-pinene | usda.gov |

Ecological Implications and Interspecies Dynamics

Role in Host Colonization and Resource Partitioning

Endo-brevicomin plays a significant role in the host colonization process of bark beetles, often mediating attack densities and influencing the spatial distribution of attacks, which has direct implications for resource partitioning among competing species.

In the southern pine beetle, Dendroctonus frontalis, endo-brevicomin is considered a "multifunctional" pheromone component. oup.comoup.com At low concentrations, it enhances attraction, promoting mass aggregation necessary to overcome the defenses of a host tree. oup.comnih.gov As beetle density on the host increases, so does the concentration of endo-brevicomin, which then acts to reduce attraction, signaling that the resource is becoming saturated. oup.comresearchgate.net This mechanism helps to regulate attack densities and may facilitate the switching of attacks to adjacent, uncolonized trees, a behavior crucial for the expansion of infestations. oup.comresearchgate.netnih.gov The presence of an endo-brevicomin background in the environment can significantly influence beetle response to new attractant sources, highlighting the complexity of its density-dependent effects on colonization behavior. nih.govresearchgate.net

For the western balsam bark beetle, Dryocoetes confusus, endo-brevicomin's anti-aggregation properties are key to terminating mass attacks, which is an essential part of the colonization process that prevents over-colonization and ensures the survival of the brood. cambridge.org

The role of endo-brevicomin in resource partitioning is also evident in its influence on interspecific competition. The pheromones of Dendroctonus brevicomis, which include endo-brevicomin, can inhibit the attraction of competing bark beetle species like Ips paraconfusus. chemical-ecology.net By repelling other species, endo-brevicomin helps to secure the host resource for the producing species. This chemical mediation of competition is a critical factor in the coexistence of multiple bark beetle species within the same forest ecosystem. chemical-ecology.net

Influence on Predator and Parasitoid Guilds

Endo-brevicomin, as part of the chemical communication system of bark beetles, also has a significant impact on the third trophic level, influencing the foraging behavior of predators and parasitoids. These natural enemies often use their prey's pheromones as kairomones to locate them.

The checkered beetle, Thanasimus undatulus, a known predator of several bark beetle species, is attracted to the pheromones of its prey. usda.govusda.gov While it responds to the spruce beetle lure (frontalin and α-pinene), the addition of (±)-exo- or (±)-endo-brevicomin does not significantly alter its attraction. usda.gov This suggests that T. undatulus may not use brevicomins as a primary cue, or that its response is not enhanced by their presence in combination with frontalin. usda.gov However, it is also possible that the predator requires a specific enantiomeric ratio of the brevicomins to elicit a response, as is the case for its prey, Dryocoetes affaber. usda.govsfu.ca

In the southeastern United States, traps baited with semiochemicals, including frontalin and endo-brevicomin, are used to monitor populations of the southern pine beetle, Dendroctonus frontalis, and its major predator, Thanasimus dubius. oup.com T. dubius is strongly attracted to the aggregation attractant of D. frontalis, indicating that it eavesdrops on the beetle's chemical communication to locate its prey. oup.comdntb.gov.ua The presence of endo-brevicomin in the pheromone blend of D. frontalis can therefore lead to increased predation pressure on the beetle population.

The use of bark beetle pheromones as kairomones by predators is a widespread phenomenon. cirad.fr Aggregation pheromones, including endo-brevicomin, can attract a variety of predators to infested trees, creating a "predator guild" that responds to the chemical cues of their prey. cirad.fr This has important implications for the biological control of bark beetle populations, as the manipulation of semiochemicals can potentially enhance the effectiveness of natural enemies.

Evolutionary Aspects of ENDO-BREVICOMIN Semiochemistry

The evolution of endo-brevicomin as a semiochemical is intricately linked to the life histories of bark beetles, particularly the selective pressures related to host colonization, mate finding, and interspecific competition. The diversity of functions and responses associated with endo-brevicomin across different Dendroctonus species suggests a complex evolutionary history.

The phenomenon of semiochemical parsimony, where the same compound serves multiple functions, is evident in the case of endo-brevicomin. mdpi.com In many Dendroctonus species, it can act as both a synergist for aggregation and an anti-aggregant, depending on its concentration and the context of other chemical cues. mdpi.com This multifunctionality may reduce the evolutionary cost of developing separate metabolic pathways and olfactory receptors for different signaling purposes. mdpi.com

The production of endo-brevicomin and the response to it can vary between closely related and sympatric species, suggesting a role in reproductive isolation and resource partitioning. mdpi.com For instance, in areas where Dendroctonus frontalis and Dendroctonus mesoamericanus co-occur, both species are attracted to a combination of frontalin and endo-brevicomin. mdpi.com However, the producing sex of endo-brevicomin differs between the two species, which may help to prevent mating between them. mdpi.com

Geographic variation in pheromone systems also points to ongoing evolution. For example, populations of Dendroctonus brevicomis and Dendroctonus barberi show different preferences for the exo- and endo-isomers of brevicomin, which corresponds with their geographic separation. researchgate.net This divergence in their chemical communication system supports the idea that they are distinct, allopatric species. researchgate.net

The biosynthetic pathways for pheromone components like endo-brevicomin are also a subject of evolutionary study. In Dendroctonus species, bicyclic ketals like endo-brevicomin are produced de novo by the beetles. mdpi.com The evolution of these biosynthetic pathways has been a key innovation that has allowed bark beetles to develop their complex chemical communication systems and successfully colonize and kill host trees. cambridge.org

Biosynthetic Pathways of Endo Brevicomin

Natural Occurrence and Isolation from Biological Sources

Endo-brevicomin has been identified and isolated from various insect species, primarily within the bark beetle genera Dendroctonus and Dryocoetes. cdnsciencepub.comoup.com

Endo-brevicomin is a known pheromone component for the western balsam bark beetle, Dryocoetes confusus, and the southern pine beetle, Dendroctonus frontalis. herts.ac.uknih.gov Its presence has also been confirmed in other related species, including Dendroctonus ponderosae (mountain pine beetle) and Dryocoetes autographus. oup.com In D. confusus, endo-brevicomin is part of an aggregation pheromone blend that is highly attractive to the species. cncb.ac.cnplantwiseplusknowledgebank.org For D. frontalis, it acts as a potent synergist, increasing the attraction of beetles to other pheromone components. nih.gov

The production of endo-brevicomin is often sex-specific, playing a defined role in the chemical communication and mating behavior of the species.

In Dendroctonus frontalis, the compound is produced exclusively by males. nih.govmdpi.com Research has shown that males arriving at a host tree already being colonized by females release (+)-endo-brevicomin, which significantly enhances the attraction of more beetles to the site. nih.gov The production in males can be stimulated by pairing with a female in a gallery. nih.gov

Similarly, in species of the genus Dryocoetes, including D. confusus, endo-brevicomin is produced by males. oup.comoup.com For Hylesinus pruinosus, the ash bark beetle, males produce (+)-endo-brevicomin after pairing with a female, and this compound serves as the major aggregation pheromone. oup.comresearchgate.net

| Insect Species | Sex Producing ENDO-BREVICOMIN | Reference |

|---|---|---|

| Dendroctonus frontalis (Southern Pine Beetle) | Male | nih.govmdpi.com |

| Dryocoetes confusus (Western Balsam Bark Beetle) | Male | oup.comoup.com |

| Dendroctonus ponderosae (Mountain Pine Beetle) | Male | oup.comslu.se |

| Hylesinus pruinosus (Ash Bark Beetle) | Male | oup.comresearchgate.net |

Origin in Bark Beetle Species (e.g., Dryocoetes confusus, Dendroctonus frontalis)

Proposed Biosynthetic Mechanisms

The biosynthesis of bicyclic ketals like brevicomin is understood to occur de novo within the beetles from fatty acid precursors. mdpi.com

The direct biosynthetic precursor to endo-brevicomin has been identified as (E)-6-nonen-2-one. cncb.ac.cnslu.se In vivo studies demonstrated that Dendroctonus ponderosae and Dryocoetes confusus can convert this specific stereoisomer into endo-brevicomin. cncb.ac.cn

The broader biosynthetic pathway is believed to originate from fatty acid metabolism. The likely pathway involves the production of a C9 secondary alcohol, (E)-6-nonen-2-ol, which is then oxidized to the ketone precursor, (E)-6-nonen-2-one. unr.edunih.gov This ketone subsequently undergoes epoxidation to form 6,7-epoxynonan-2-one, which is the substrate for the final cyclization step to create the characteristic 6,8-dioxabicyclo[3.2.1]octane structure of endo-brevicomin. unr.edunih.gov

While the specific enzymes for endo-brevicomin have not been isolated, a strong model exists based on the elucidated pathway for its isomer, exo-brevicomin (B1210355), in Dendroctonus ponderosae. unr.edu By analogy, the formation of endo-brevicomin likely involves:

A Dehydrogenase: An alcohol dehydrogenase is presumed to catalyze the oxidation of the (E)-6-nonen-2-ol intermediate to the ketone (E)-6-nonen-2-one. In the exo-pathway, this enzyme is a short-chain dehydrogenase/reductase (SDR) that uses NAD(P)+ as a cofactor. unr.edu

A Cytochrome P450 Monooxygenase: A P450 enzyme is responsible for the epoxidation of the double bond in (E)-6-nonen-2-one to yield the intermediate 6,7-epoxynonan-2-one. unr.edu

A Cyclase: The final step, the intramolecular cyclization of the keto-epoxide to form the bicyclic acetal (B89532), is thought to be enzyme-catalyzed. nih.gov This enzymatic control is crucial for ensuring the high stereospecificity of the endo-isomer, as non-enzymatic acid-catalyzed cyclization typically results in a mixture of both endo- and exo-brevicomin. cdnsciencepub.com

The biosynthetic pathways of endo-brevicomin and its diastereomer, exo-brevicomin, are parallel and differ primarily in the geometry of their unsaturated precursors. slu.se

Endo-Brevicomin is synthesized from the precursor (E)-6-nonen-2-one . cncb.ac.cn

Exo-Brevicomin is synthesized from the precursor (Z)-6-nonen-2-one . slu.seunr.edu

This stereochemical difference in the precursor molecule dictates the final configuration of the bicyclic product. It has been proposed that the same enzymes may be capable of acting on both the (E) and (Z) isomers, or that closely related, specific enzymes process each precursor. slu.se In D. ponderosae, males produce both isomers, although exo-brevicomin is the major component, while endo-brevicomin is produced at much lower levels. slu.se The enzymatic machinery identified for exo-brevicomin biosynthesis, including the dehydrogenase (ZnoDH) and the P450 (CYP6CR1), shows high specificity for the (Z)-isomer precursor, suggesting that distinct, though functionally analogous, enzymes may be responsible for the endo-brevicomin pathway. unr.edu

| Feature | ENDO-BREVICOMIN Biosynthesis | EXO-BREVICOMIN Biosynthesis |

|---|---|---|

| Precursor Ketone | (E)-6-nonen-2-one | (Z)-6-nonen-2-one |

| Precursor Alcohol | (E)-6-nonen-2-ol | (Z)-6-nonen-2-ol |

| Key Enzymatic Steps | 1. Dehydrogenation 2. Epoxidation 3. Cyclization | 1. Dehydrogenation 2. Epoxidation 3. Cyclization |

| Identified Enzymes (in D. ponderosae) | Presumed analogous enzymes | (Z)-6-nonen-2-ol dehydrogenase (ZnoDH) Cytochrome P450 (CYP6CR1) |

Chemical Synthesis Methodologies for Endo Brevicomin

Racemic Synthesis Approaches

Racemic syntheses aim to produce endo-brevicomin as a mixture of its enantiomers. These methods are often valued for their efficiency and use of readily available, achiral starting materials.

Multi-Step Synthetic Strategies from Common Precursors

The synthesis of racemic endo-brevicomin has been accomplished from simple, inexpensive starting materials through multi-step sequences. A notable precursor is the acrolein dimer, which can be efficiently converted into the target molecule. google.com One such method involves a one-flask reaction where acrolein dimer is treated sequentially with ethyllithium, methyl iodide, and an aqueous acid. google.com This process yields a 4:1 mixture of endo- and exo-brevicomin (B1210355) in approximately 69% yield. google.com

Another strategy begins with a commercially available mixture of meso and (±) 3,4-dihydroxy-1,5-hexadiene. oregonstate.edu Ketalization of this diol mixture with 5-chloro-2-pentanone (B45304) dimethyl ketal, followed by elimination, produces a key triene intermediate. oregonstate.edu This intermediate is then subjected to ring-closing metathesis to form the characteristic bicyclic skeleton of brevicomin. oregonstate.edu

Convergent and Linear Synthetic Route Design

Both linear and convergent strategies have been applied to the synthesis of endo-brevicomin. wikipedia.orgweebly.com

Stereochemical Control in Racemic Mixtures

A critical challenge in the racemic synthesis of brevicomin is controlling the diastereoselectivity to favor the endo isomer over the exo isomer. This control hinges on the relative stereochemistry established during the formation of the alcohol precursors to the bicyclic ketal.

The reduction of a key ketone intermediate, 2-acyl-6-methyl-dihydropyran, demonstrates this principle. rsc.orgcdnsciencepub.com The choice of hydride reducing agent dictates the stereochemical outcome of the resulting alcohol and, consequently, the final brevicomin isomer.

Non-chelation control , using a bulky reducing agent like L-Selectride®, leads to the threo-diol precursor, which cyclizes to form exo-brevicomin. cdnsciencepub.com

Chelation control , employing a reagent like zinc borohydride (B1222165), favors the formation of the erythro-diol. cdnsciencepub.com This is achieved through the formation of a five-membered chelate between the zinc ion and the carbonyl and α-oxygen of an acyclic precursor, leading to the desired endo-brevicomin upon cyclization with high diastereoselectivity (e.g., a 27:73 threo:erythro ratio). cdnsciencepub.com

Enantioselective Synthesis of ENDO-BREVICOMIN Enantiomers

Enantioselective syntheses are designed to produce a single, optically active enantiomer of endo-brevicomin. These methods are crucial as the biological activity of pheromones is often specific to one enantiomer.

Chiral Pool Synthesis Strategies (e.g., from D-Ribose, L-Tartaric Acid)

The chiral pool approach utilizes naturally occurring, enantiomerically pure compounds as starting materials. The inherent stereochemistry of the starting material is transferred to the final product through a series of chemical transformations.

From D-Ribose: A concise synthesis of (–)-endo-brevicomin has been developed starting from D-ribose. clockss.orgblogspot.com A key intermediate, an aldehyde derived from D-ribose, already possesses the correct stereochemistry at the carbons that will become C-1 and C-7 in the final product. clockss.org This aldehyde undergoes a Wittig olefination followed by hydrogenation and reacetalization to yield (–)-endo-brevicomin. clockss.org

From L-Tartaric Acid: L-(+)-Tartaric acid is another common chiral pool starting material for synthesizing (+)-endo-brevicomin. bohrium.comacs.org A 14-step synthesis has been reported that transforms L-tartaric acid into the target pheromone. bohrium.com Key steps include the formation of a chiral epoxide intermediate, which then undergoes a Grignard reaction, hydrolysis, conversion to a monotosylate, methylation, and Wacker oxidation to construct the necessary carbon framework before the final cyclization. bohrium.com

Asymmetric Catalysis in ENDO-BREVICOMIN Production

Asymmetric catalysis employs small amounts of a chiral catalyst to generate large quantities of an enantioenriched product from achiral or racemic starting materials. This modern approach offers high efficiency and stereoselectivity.

Asymmetric Ring-Opening/Cross-Metathesis (AROCM): A powerful strategy for synthesizing (+)-endo-brevicomin involves an asymmetric ring-opening/cross-metathesis reaction catalyzed by a chiral ruthenium complex. nih.govresearchgate.net In an expedient three-step synthesis, the AROCM of a dioxygenated cyclobutene (B1205218) with racemic 4-penten-2-ol (B1585244) establishes the required relative and absolute stereochemistry. nih.gov The resulting product is then oxidized and subsequently hydrogenated in acidic media, which triggers reduction, deprotection, and cyclization in a single pot to afford (+)-endo-brevicomin with high enantiomeric excess (95% ee). nih.gov

Organocatalysis: Another approach utilizes organocatalysis, avoiding the use of metals. The synthesis of (–)-endo-brevicomin has been achieved using an asymmetric proline-catalyzed α-hydroxylation of butyraldehyde, which proceeds with excellent enantioselectivity (>98% ee). researchgate.net This key step sets the stereochemistry early in the synthesis, which is then carried through subsequent transformations, including allylation and olefin cross-metathesis, to yield the final product. researchgate.netresearchgate.net

Zirconium-Catalyzed Asymmetric Synthesis: A four-step asymmetric synthesis of (+)-endo-brevicomin has been developed that uses a ZrCl₄-catalyzed deprotection and cyclization of a diol intermediate under microwave irradiation. acs.org This key step proceeds in high yield (86%) to form the bicyclic ketal structure, which is then hydrogenated to give (+)-endo-brevicomin with a high enantiomeric excess of 98.5%. acs.org

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of endo-brevicomin, offering metal-free alternatives to traditional methods. A notable strategy involves the organocatalyzed asymmetric α-aminoxylation of aldehydes. researchgate.net This approach has been successfully employed in the synthesis of (−)-endo-brevicomin. researchgate.net

In one example, the synthesis commences with the asymmetric proline-catalyzed α-hydroxylation of butyraldehyde, which yields a chiral anilinooxy compound with excellent enantioselectivity (>98%). researchgate.net This key intermediate is then subjected to an in-situ indium-mediated allylation and a subsequent olefin cross-metathesis to construct the core structure of the pheromone. researchgate.net This versatile strategy highlights the power of organocatalysis to rapidly assemble complex natural products from simple, commercially available starting materials. researchgate.net

Metal-Catalyzed Asymmetric Reactions (e.g., Ruthenium Metathesis)

Metal-catalyzed reactions, particularly olefin metathesis using ruthenium catalysts, have become a cornerstone in the stereoselective synthesis of complex molecules like endo-brevicomin. mdpi.com Asymmetric Ring-Opening/Cross-Metathesis (AROCM) and Ring-Closing Metathesis (RCM) are prominent examples of these powerful transformations. mdpi.com

A successful synthesis of (+)-endo-brevicomin utilized an enantioselective method for producing 1,2-anti-diols, which are key synthetic building blocks. researchgate.netresearchgate.net This was achieved through the asymmetric ring-opening/cross-metathesis of dioxygenated cyclobutenes, catalyzed by a cyclometalated chiral-at-ruthenium complex. researchgate.netresearchgate.net The resulting enantioenriched diol was then elaborated into the final pheromone product. mdpi.com

Another approach, reported by the Burke group, employed an enantioselective-desymmetrization ring-closing metathesis. caltech.edu A meso-ketal triene intermediate undergoes this RCM transformation using a specific chiral ruthenium catalyst to yield an enantioenriched cyclic ether, which is then hydrogenated to form endo-brevicomin as the major product. caltech.edu

Table 1: Examples of Ruthenium-Catalyzed Reactions in Endo-Brevicomin Synthesis

| Catalytic Method | Catalyst Type | Key Transformation | Precursor | Product | Ref |

|---|---|---|---|---|---|

| Asymmetric Ring-Opening/Cross-Metathesis (AROCM) | Cyclometalated Chiral Ruthenium Complex | Enantioselective synthesis of 1,2-anti-diols | Dioxygenated Cyclobutene | (+)-endo-brevicomin | researchgate.net, mdpi.com |

| Enantioselective Ring-Closing Metathesis (RCM) | Chiral Ruthenium Imido Alkylidene Complex | Enantioselective desymmetrization | Meso-ketal triene | Enantioenriched bicyclic ether precursor | caltech.edu |

Kinetic Resolution Methods (e.g., Sharpless Epoxidation)

Kinetic resolution is a crucial technique for obtaining enantiomerically pure compounds from a racemic mixture. The Sharpless asymmetric epoxidation is a classic and highly effective example of this method applied to the synthesis of chiral molecules, including endo-brevicomin. scielo.br

In the enantioselective synthesis of (+)-endo-brevicomin, a key step is the preparation of an enantioenriched epoxide. scielo.br This is accomplished through the kinetic resolution of a racemic allylic alcohol (1-penten-3-ol) via Sharpless asymmetric epoxidation. scielo.br This reaction selectively epoxidizes one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the unreacted, enantiopure alcohol and the enantiopure epoxy alcohol. harvard.edu The resulting enantioenriched epoxide, (2R,3S)-2, serves as a vital chiral building block for the subsequent steps leading to (+)-endo-brevicomin with high optical purity. scielo.br The efficiency of this resolution directly impacts the enantiomeric excess of the final product.

Key Stereoselective Transformations and Intermediate Formation

The stereoselective construction of the 6,8-dioxabicyclo[3.2.1]octane skeleton of endo-brevicomin relies on a series of key transformations that precisely control the spatial arrangement of atoms.

One critical transformation is the stereoselective reduction of ketone intermediates. For instance, the reduction of a 2-acylpyranyl intermediate using different hydride reagents can selectively produce precursors for either the exo or endo isomer. rsc.org The use of L-Selectride leads to an alcohol that can be converted into (±)-exo-brevicomin, whereas using zinc borohydride yields a different diastereomeric alcohol that serves as a precursor to (±)-endo-brevicomin. rsc.org

Another powerful strategy involves starting from enantiomerically pure building blocks. Stereoselective total syntheses of both (+)- and (-)-endo-brevicomin have been achieved using highly functionalized furanoid glycal building blocks derived from carbohydrates. researchgate.net These chiral precursors guide the stereochemistry of subsequent reactions, including Grignard reactions and cyclization steps, to afford the target pheromone with high stereopurity. researchgate.net The formation of key intermediates, such as epoxy ketones and functionalized tetrahydropyrans, is pivotal in these synthetic routes. researchgate.nettandfonline.com

Tellurium/Lithium Exchange Reactions in Chiral Synthesis

A novel and highly efficient method for the synthesis of endo-brevicomin involves the use of organotellurium chemistry. scielo.br Specifically, the tellurium/lithium exchange reaction has been demonstrated as a powerful tool for generating functionalized organolithium reagents, which can then be used to form key carbon-carbon bonds. scielo.brusp.br

This approach was utilized in a concise, one-step enantioselective synthesis of (+)-endo-brevicomin. scielo.br The synthesis starts with an enantioenriched epoxy-ether, which is obtained via Sharpless kinetic resolution. This chiral epoxide is then reacted with a higher-order cyanocuprate, which is generated from a telluride precursor. scielo.br The telluride undergoes a tellurium/lithium exchange reaction upon treatment with n-butyl-lithium, forming an organolithium species that is subsequently converted to the reactive cuprate (B13416276). scielo.br This cuprate opens the epoxide ring, and subsequent acid-catalyzed cyclization of the resulting hydroxy-ketal yields (+)-endo-brevicomin in good yield and high enantiomeric excess. scielo.br

Development of Novel Synthetic Routes and Improved Efficiencies

Atom Economy and Green Chemistry Principles in ENDO-BREVICOMIN Synthesis

The principles of green chemistry, particularly atom economy, are increasingly influencing the design of synthetic routes for natural products like endo-brevicomin. acs.org Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. acs.orgskpharmteco.com The goal is to maximize this incorporation, thereby minimizing waste. ibchem.com

In the context of endo-brevicomin synthesis, this translates to designing routes that avoid the use of stoichiometric reagents and protecting groups, which add steps and generate waste. tandfonline.com For example, protective group-free syntheses are considered more atom-economical and greener processes. tandfonline.com One such synthesis of (±)-endo-brevicomin was achieved by employing a rearrangement of an epoxy ketone as the final acetalization step, bypassing the need for protecting groups on intermediate diols. tandfonline.com

Furthermore, catalytic reactions are inherently more atom-economical than stoichiometric ones. The use of catalytic hydroalkoxylation to form key cyclic ether intermediates is a 100% atom-economical process, as all atoms of the starting material are incorporated into the product. researchgate.net The development of syntheses that utilize catalytic, enantioselective reactions, such as the ruthenium-catalyzed metathesis and organocatalytic approaches discussed previously, represents a significant step towards more sustainable and efficient production of endo-brevicomin. researchgate.netmdpi.com

High-Yielding and Concise Synthetic Pathways

Several modern synthetic strategies have proven particularly effective. One catalytic enantioselective approach utilizes a combination of organocatalysis and olefin cross-metathesis. researchgate.net This method involves an organocatalyzed asymmetric α-aminoxylation of an aldehyde, followed by an indium-mediated allylation and a final olefin cross-metathesis step, demonstrating a versatile strategy for rapid assembly of the brevicomin structure. researchgate.net

Another concise route employs a tellurium/lithium exchange reaction to generate a key organometallic reagent. This strategy accomplishes the enantioselective synthesis of (+)-endo-brevicomin in a single step from a known enantioenriched epoxy-ether, achieving a 70% isolated yield and an enantiomeric excess (e.e.) of 84.4%. scielo.brscielo.br The starting epoxy-ether is prepared from 1-penten-3-ol (B1202030) via a Sharpless kinetic resolution epoxidation. scielo.brscielo.br

Ring-closing metathesis (RCM) has also been applied in a desymmetrization strategy to access the endo-brevicomin framework. A racemic synthesis starts from a mixture of diols which are ketalized and subjected to elimination to form a key meso triene intermediate. oregonstate.edu This intermediate undergoes RCM to furnish the bicyclic skeleton in a high yield of 87%. oregonstate.edu

A highly efficient three-step synthesis of (+)-endo-brevicomin has been developed using an Asymmetric Ring-Opening/Cross-Metathesis (AROCM) reaction as the key step. nih.gov The AROCM of a dioxygenated cyclobutene proceeds with high enantioselectivity (95% ee). nih.gov The resulting product is then converted to (+)-endo-brevicomin through oxidation and a one-pot hydrogenation/cyclization, highlighting a powerful catalytic approach to complex molecule synthesis. nih.gov

Researchers have also developed a concise synthesis for (-)-endo-brevicomin starting from D-ribose. clockss.org A key intermediate aldehyde, readily accessible from D-ribose, undergoes a Wittig olefination, followed by hydrogenation and reacetalization to yield the final product. clockss.org This pathway leverages a chiral pool starting material to establish the required stereochemistry.

The table below summarizes key data from these and other selected high-yielding and concise synthetic pathways to endo-brevicomin.

Interactive Table: High-Yielding and Concise Syntheses of ENDO-BREVICOMIN

| Starting Material | Key Reactions/Catalysts | No. of Steps (from key intermediate) | Overall Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio | Target Isomer |

| Aldehyde | Organocatalysis, Olefin Cross-Metathesis | Multi-step | Not specified | Not specified | (−)-endo-brevicomin |

| Enantioenriched epoxy-ether | Tellurium/lithium exchange, Cuprate addition | 1 | 70% | 84.4% ee | (+)-endo-brevicomin |

| Dioxygenated cyclobutene | Asymmetric Ring-Opening/Cross-Metathesis (AROCM) with Ru-catalyst | 3 | ~50% | 95% ee | (+)-endo-brevicomin |

| Aldehyde from D-ribose | Wittig olefination, Hydrogenation | 2 | ~49% | Optically pure | (-)-endo-brevicomin |

| Protected diol | ZrCl₄-catalyzed cyclization (Microwave-assisted) | 4 | 55% | >98% ee | (+)-endo-brevicomin |

| meso-Diol derivative | Ring-Closing Metathesis (RCM) | 3 | ~20% (from diol mixture) | Racemic | (±)-endo-brevicomin |

| Acrolein dimer | Ethyllithium/TMEDA, Methyl iodide | 1 (one-flask) | 69% | 4:1 (endo:exo) | (±)-endo-brevicomin |

| Divinylcarbinol | Sharpless Asymmetric Epoxidation, Grignard reaction | 3 | 63% | 90% ee | (+)-endo-brevicomin |

Analytical Methodologies for Endo Brevicomin Characterization and Detection

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating endo-brevicomin from other volatile compounds. The choice of chromatographic method is dictated by the sample's complexity and the analytical goals, such as determining enantiomeric purity.

Gas chromatography (GC) is the primary technique for the analysis of volatile compounds like endo-brevicomin. mdpi.com In a typical GC analysis, the volatile sample is injected into a column, where it is vaporized and carried by an inert gas mobile phase. The separation of components is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. The chemical purity of endo-brevicomin can be determined using GC. usu.edu

Coupled gas chromatography-electroantennographic detection (GC-EAD) is a powerful variation that combines the separation power of GC with the high sensitivity and specificity of an insect's antenna as a detector. researchgate.netnih.gov This technique has been instrumental in identifying biologically active compounds, revealing the significant olfactory sensitivity of certain insect species, like Dendroctonus frontalis, to endo-brevicomin. researchgate.netnih.gov Studies have shown that the threshold of detection for (+)-endo-brevicomin can be orders of magnitude lower than for its enantiomer or other related pheromone components. researchgate.net

Various GC columns are utilized for the analysis of endo-brevicomin, with the choice of stationary phase influencing the separation efficiency. For instance, HP-INNOWax and DB-1 capillary columns have been successfully employed in GC-MS analyses. usda.govcdnsciencepub.com The temperature program of the GC oven is a critical parameter that is optimized to achieve the desired separation. usda.gov

Table 1: Examples of GC Columns and Conditions for Endo-Brevicomin Analysis

| Column Type | Stationary Phase | Application | Reference |

| HP-INNOWax | Polyethylene Glycol | GC-MS analysis of volatiles from Dendroctonus species | usda.gov |

| DB-1 | Polydimethylsiloxane | GC analysis of synthetic intermediates of brevicomin | cdnsciencepub.com |

| Beta-Dex 120 | Cyclodextrin-based | Enantiomeric separation of brevicomin isomers by GC-MS | oup.comoup.com |

| Chiral NEB | Chiral stationary phase | Determination of optical purities of semiochemicals | usu.edu |

The biological activity of endo-brevicomin is often enantiomer-specific, making the separation and quantification of its enantiomers crucial. Advanced chiral stationary phases (CSPs) are employed in gas chromatography and liquid chromatography for this purpose. These CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers and enabling their separation. iapc-obp.com

Cellulose triacetate has been investigated as a chiral stationary phase for the preparative separation of endo-brevicomin enantiomers using liquid chromatography. nih.gov Cyclodextrin-based columns, such as Beta-Dex 120, are widely used in gas chromatography for the enantiomeric resolution of brevicomin isomers. oup.comoup.com These columns, often referred to as DEX columns, can distinguish between enantiomers due to the asymmetrical geometry of the cyclodextrin (B1172386) molecules. gcms.cz The separation can be optimized by adjusting the GC oven temperature, as lower temperatures often lead to better separation. gcms.cz Chiral gas chromatography on columns like Chirasil-DEX CB has been used to determine the diastereomeric purity of intermediates in the synthesis of brevicomin isomers.

Gas Chromatography (GC) for Volatile Analysis

Spectroscopic Identification Techniques

Following chromatographic separation, spectroscopic methods are essential for the definitive identification and structural elucidation of endo-brevicomin.

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the structural elucidation of endo-brevicomin. usu.eduuni-bayreuth.de In GC-MS, as the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio, serves as a molecular fingerprint that can be compared to spectral libraries for compound identification. mdpi.com The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification. oup.comoup.com

GC-MS analysis with single ion monitoring (SIM) can be employed for enhanced sensitivity and selectivity, allowing for the detection of trace amounts of endo-brevicomin in complex samples. researchgate.net High-resolution mass spectrometry can further aid in determining the elemental composition of the molecule. uni-bayreuth.de

Complexation gas chromatography/selected ion mass spectrometry is a specialized technique that has been utilized to determine the enantiomeric composition of naturally occurring endo-brevicomin. capes.gov.brcambridge.orgkoha-ptfs.co.uk This method involves the use of a chiral complexing agent in the stationary phase or as an additive to the carrier gas. The formation of transient diastereomeric complexes between the enantiomers and the chiral agent leads to their separation, which is then detected by selected ion monitoring mass spectrometry for precise quantification. usu.edu

Mass Spectrometry (MS) for Structural Elucidation (e.g., GC-MS)

Bioanalytical and Electrophysiological Detection Methods

Bioanalytical and electrophysiological methods offer unparalleled sensitivity and biological relevance in the detection of endo-brevicomin. Electroantennography (EAG) and coupled gas chromatography-electroantennographic detection (GC-EAD) are prime examples. usu.eduresearchgate.net

In an EAG experiment, an isolated insect antenna is used as a biological detector. usu.edu When an odorant like endo-brevicomin passes over the antenna, it elicits an electrical response, the magnitude of which is proportional to the stimulus intensity. This technique has been used to record the responses of various bark beetle species to the enantiomers of endo-brevicomin, revealing differences in sensitivity between sexes and to different enantiomers. usu.edu

GC-EAD combines the separation capabilities of GC with the sensitivity of EAG. researchgate.netnih.gov As compounds elute from the GC column, the effluent is split, with one portion going to a conventional detector (like a flame ionization detector, FID) and the other to an insect antenna. This allows for the simultaneous recording of the chemical profile and the antennal response, pinpointing which specific compounds in a complex mixture are biologically active. uliege.be GC-EAD analyses have been crucial in demonstrating the significant olfactory response of insects like Dendroctonus frontalis and Hylesinus pruinosus to endo-brevicomin. researchgate.netoup.com

Electroantennographic Detection (EAD) Coupled with Gas Chromatography (GC)

Coupled gas chromatography-electroantennographic detection (GC-EAD) is a powerful technique used to identify biologically active volatile compounds from complex mixtures. In this method, the effluent from a gas chromatograph is split into two pathways. One stream goes to a standard GC detector, such as a flame ionization detector (FID), which records the chemical profile of the sample. The other stream is directed over an isolated insect antenna, and the electrical responses (depolarizations) of the antennal olfactory receptor neurons are recorded. This dual detection system allows for the precise correlation of specific chemical compounds with an insect's olfactory response.

In the context of endo-brevicomin, GC-EAD has been instrumental in confirming its role as a pheromone component for various bark beetle species. For instance, in studies of the southern pine beetle, Dendroctonus frontalis, GC-EAD analyses of volatiles from male beetles revealed that both sexes of the beetle showed significant olfactory sensitivity to endo-brevicomin. researchgate.netnih.gov The detection threshold for (+)-endo-brevicomin was found to be four orders of magnitude lower than for its opposite enantiomer and at least one order of magnitude lower than for either enantiomer of frontalin (B1251666), the primary female-produced aggregation pheromone. researchgate.netnih.gov This high sensitivity underscores the compound's importance in the beetle's chemical communication system. usda.gov

Similarly, GC-EAD has been employed to investigate the pheromone system of the ash bark beetle, Hylesinus pruinosus. These analyses identified endo-brevicomin as one of the key volatile chemicals produced by male beetles that elicited electrophysiological responses from the antennae of both sexes. oup.comoup.com

The following table summarizes key findings from GC-EAD studies on endo-brevicomin:

| Insect Species | Key Findings | References |

| Dendroctonus frontalis (Southern Pine Beetle) | High olfactory sensitivity to (+)-endo-brevicomin in both sexes. Detection threshold is significantly lower than for its antipode and frontalin. | researchgate.netnih.gov |

| Hylesinus pruinosus (Ash Bark Beetle) | Endo-brevicomin, produced by males, elicits strong electrophysiological responses from both male and female antennae. | oup.comoup.com |

| Dendroctonus mesoamericanus | Endo-brevicomin is one of two compounds that differ in quantity in female-associated odors compared to the sibling species D. frontalis, and it elicits olfactory responses in males. | nih.gov |

Behavioral Bioassays for Pheromone Activity Assessment

While GC-EAD can identify which compounds an insect can smell, behavioral bioassays are necessary to determine the ecological significance of that perception. These assays are designed to observe and quantify an insect's behavioral response to a specific chemical or combination of chemicals. For endo-brevicomin, a variety of bioassays have been utilized to understand its function, which can range from an attractant to an anti-aggregation pheromone depending on the species, the enantiomeric form, and its concentration. mdpi.comcambridge.org

Common laboratory bioassays include olfactometers, where insects are given a choice between different airstreams, one of which contains the test compound. mdpi.com For example, walking bioassays with Dendroctonus frontalis have shown that endo-brevicomin can inhibit the response of males to the attractant frontalin. mdpi.com In contrast, field-trapping experiments, a type of field bioassay, have demonstrated that low release rates of (+)-endo-brevicomin can act as a potent synergist, increasing the capture of D. frontalis in traps baited with frontalin and pine turpentine (B1165885). researchgate.netmdpi.com However, at high concentrations, racemic endo-brevicomin can inhibit trap catch. sfasu.edu

For the western balsam bark beetle, Dryocoetes confusus, both laboratory and field bioassays have shown that (+)-endo-brevicomin significantly reduces the response of both sexes to the aggregation pheromone exo-brevicomin (B1210355), indicating its role as an anti-aggregation pheromone for this species. cambridge.org

The table below presents a summary of behavioral bioassay findings for endo-brevicomin:

| Insect Species | Bioassay Type | Behavioral Response to Endo-Brevicomin | References |

| Dendroctonus frontalis | Walking Olfactometer | Inhibits male response to frontalin. | mdpi.com |

| Dendroctonus frontalis | Field Trapping | Synergist for frontalin and turpentine at low release rates; inhibitor at high concentrations. | researchgate.netmdpi.comsfasu.edu |

| Dryocoetes confusus | Laboratory & Field Trapping | Anti-aggregation pheromone; reduces response to exo-brevicomin. | cambridge.org |

| Hylesinus pruinosus | Field Trapping | Both sexes are strongly attracted to traps baited with racemic or pure (+)-endo-brevicomin. | oup.com |

Extraction and Sample Preparation Protocols for Biological Matrices

The accurate analysis of endo-brevicomin from biological sources requires meticulous extraction and sample preparation. These protocols are designed to isolate the compound from complex matrices like insect bodies, their frass (excrement and wood dust), and the air surrounding them, while minimizing contamination and degradation.

Isolation of ENDO-BREVICOMIN from Insect Volatiles and Tissues

Isolating endo-brevicomin from biological sources typically involves two main approaches: solvent extraction and collection of airborne volatiles.

Solvent extraction is used for insect tissues, such as hindguts, or frass. mdpi.com This method involves immersing the biological material in a suitable organic solvent, like hexane (B92381) or acetone (B3395972), to dissolve the semiochemicals. bioone.org For example, in studies of Hylesinus pruinosus, hindguts of beetles were extracted with acetone to analyze for pheromone components. oup.com

The collection of airborne volatiles, or headspace analysis, is employed to capture the compounds released by living insects. mdpi.com This is often achieved by passing a purified stream of air over the insects or their infested host material and then through a cartridge containing a chemical adsorbent. mdpi.com This adsorbent traps the volatile organic compounds, including endo-brevicomin, which can then be eluted with a solvent for analysis. This technique was used to isolate volatiles from male Dendroctonus frontalis to identify endo-brevicomin as a male-produced pheromone. researchgate.netnih.gov

Optimization of Extraction Efficiency and Purity

Optimizing extraction protocols is crucial for obtaining accurate quantitative data and ensuring the purity of the endo-brevicomin sample for analysis. The choice of solvent and extraction technique can significantly impact the efficiency of the process. For instance, using a non-polar solvent like hexane is common for extracting non-polar compounds like endo-brevicomin.

To ensure the purity of the extract, further cleanup steps are often necessary. This can involve techniques like column chromatography to separate the compound of interest from other extracted substances. psu.edu For chiral compounds like endo-brevicomin, where different enantiomers can have different biological activities, chiral gas chromatography is often used to separate and quantify the different stereoisomers. researchgate.netoup.com

The development of synthetic standards of endo-brevicomin has been essential for validating analytical methods and for use in behavioral bioassays. esf.educdnsciencepub.com The synthesis of both enantiomers allows for the precise determination of the enantiomeric composition of naturally produced endo-brevicomin and for testing the specific behavioral effects of each isomer. usda.gov

Advanced Research Directions and Future Perspectives on Endo Brevicomin

Elucidation of Molecular Mechanisms in Olfactory Recognition

The olfactory system of insects is a sophisticated apparatus, capable of detecting and discriminating a vast array of chemical cues that are critical for survival and reproduction. For the bark beetle Dendroctonus frontalis, the pheromone component endo-brevicomin plays a crucial role in its chemical communication system. researchgate.net Understanding how these beetles detect and process the signal of endo-brevicomin at the molecular level is a key area of ongoing research.

Advanced techniques such as gas chromatography coupled with electroantennographic detection (GC-EAD) have revealed the remarkable sensitivity of D. frontalis to endo-brevicomin. researchgate.net Studies have shown that the olfactory receptors of both male and female beetles are exceptionally sensitive to (+)-endo-brevicomin, with a detection threshold that is four orders of magnitude lower than for its enantiomer, (-)-endo-brevicomin, and at least one order of magnitude lower than for frontalin (B1251666), another major aggregation pheromone component. researchgate.net This heightened sensitivity underscores the biological significance of endo-brevicomin in the beetle's life cycle.

Sensory adaptation studies have further illuminated the prominence of endo-brevicomin in the olfactory landscape of D. frontalis. These experiments indicate that endo-brevicomin can occupy a large percentage of the available olfactory receptors on the beetle's antennae, with some studies suggesting it occupies 75–87% of receptors. usda.gov Only frontalin was found to occupy a greater proportion of receptors. usda.gov This suggests that the olfactory system of D. frontalis is highly attuned to detecting this specific compound, likely due to its critical role in signaling the presence of suitable mates and host trees. researchgate.netoup.com

Future research will likely focus on identifying the specific olfactory receptors (ORs) and ionotropic receptors (IRs) responsible for binding endo-brevicomin. scispace.com The identification and characterization of these receptors will provide a deeper understanding of the initial events in the olfactory cascade, from the binding of the pheromone molecule to the activation of downstream neural pathways. This knowledge could pave the way for the development of novel pest management strategies that target these specific molecular interactions.

Genetic and Genomic Underpinnings of ENDO-BREVICOMIN Biosynthesis

While the behavioral effects of endo-brevicomin are well-documented, the genetic and genomic basis of its production within bark beetles is an emerging field of study. Understanding the genes and enzymatic pathways responsible for synthesizing this key semiochemical is crucial for a comprehensive picture of the beetle's chemical ecology and for developing innovative control methods.

Research into the biosynthesis of the related compound, exo-brevicomin (B1210355), in the mountain pine beetle (Dendroctonus ponderosae) has provided a valuable model. nih.gov Studies have implicated a cluster of genes in its production, with two genes encoding a short-chain dehydrogenase and a cytochrome P450 enzyme being identified as key players in the biosynthetic pathway. nih.gov These enzymes catalyze specific steps in the conversion of precursor molecules into the final pheromone product. nih.gov

Although specific research on the genomics of endo-brevicomin biosynthesis is less developed, it is hypothesized that a similar multi-gene system is involved. Future research will likely focus on identifying the homologous genes and pathways in endo-brevicomin producing species like D. frontalis. The integration of genomic and transcriptomic approaches will be essential to pinpoint the specific genes that are upregulated during pheromone production. plos.org

Investigating the genetic variation in these biosynthetic genes across different beetle populations could also explain observed geographical differences in pheromone production and response. oup.com This line of inquiry could reveal cryptic species or subspecies with distinct chemical communication systems. A deeper understanding of the genetic regulation of endo-brevicomin production could ultimately lead to the development of strategies to disrupt this process, offering a novel avenue for pest management.

Novel Applications in Semiochemical-Based Pest Management Strategies

The potent attractive properties of endo-brevicomin make it a valuable tool in the integrated pest management (IPM) of bark beetles. researchgate.net Ongoing research is focused on refining its use in various control strategies, from enhancing attractant formulations to disrupting the beetles' communication systems.

Development of Enhanced Attractant Formulations

The addition of endo-brevicomin to existing attractant lures has been shown to significantly increase their efficacy in trapping bark beetles. researchgate.netscfc.govscfc.govusda.gov For instance, in studies involving the southern pine beetle (D. frontalis), baits fortified with (+)-endo-brevicomin were found to be significantly more attractive to conspecifics than those without it. researchgate.net

Research has also explored the optimal release rates and spatial placement of endo-brevicomin dispensers to maximize their synergistic effects. mdpi.com Studies have shown that even at low release rates, endo-brevicomin can enhance the attractiveness of lures containing frontalin and host pine turpentine (B1165885). researchgate.net Furthermore, displacing the endo-brevicomin release device several meters away from the main trap can increase its synergistic effects. mdpi.com The development of new lure formulations, such as a lure for eastern populations of the North American spruce beetle that incorporates MCOL instead of frontalin, has also shown promise, capturing significantly more beetles than previous formulations. oup.com

| Lure Component | Effect on D. frontalis Attraction | Finding |

| (+)-endo-brevicomin | Potent synergist | Significantly increases attraction to frontalin and pine turpentine combinations. researchgate.net |

| Racemic endo-brevicomin | Biphasic dose response | Enhances attraction at low release rates (0.1-1 mg/d) but can inhibit attraction at higher rates. mdpi.com |

| endo-brevicomin placement | Spatial influence | Displacing the releaser several meters from the trap can increase synergistic effects. mdpi.com |

Strategies for Population Monitoring and Forecasting

Endo-brevicomin is a key component in lures used for monitoring and forecasting bark beetle populations. oup.comoup.com Annual trapping surveys, such as those conducted for the southern pine beetle, utilize traps baited with a combination of frontalin, alpha-pinene (B124742), and endo-brevicomin to predict the likelihood and severity of outbreaks. scfc.govscfc.govnih.gov

The addition of endo-brevicomin to the trapping protocol has been shown to be, on average, 6.54 times more attractive to southern pine beetles while being less attractive to their main predator, the clerid beetle. scfc.govscfc.gov This increased specificity allows for more accurate population estimates. oup.comnih.gov Data from these trapping programs, including the number of beetles caught per trap per day, are used to generate predictions about population trends and inform forest management decisions. scfc.govscfc.gov

Disruption of Beetle Communication Systems

Beyond its use as an attractant, endo-brevicomin also has potential as a communication disruptant. At high concentrations, it can have an inhibitory effect on beetle aggregation, signaling that a host tree is fully colonized and no longer a suitable resource. oup.comresearchgate.net This anti-aggregation effect can be harnessed to protect trees from mass attack.

Research has shown that the release of endo-brevicomin can reduce beetle responses to attractant sources. oup.comresearchgate.net This suggests that deploying high-release-rate dispensers in a forest stand could create a "confusing" chemical environment, making it more difficult for beetles to locate and attack susceptible trees. researchgate.net The spatial arrangement of these disruptant sources is a critical factor, as the background concentration of the pheromone can significantly influence beetle behavior. oup.comresearchgate.net Further research is needed to optimize the use of endo-brevicomin in mating disruption strategies. researchgate.net

Interdisciplinary Research Integrating Chemistry, Biology, and Ecology

A comprehensive understanding of endo-brevicomin and its role in forest ecosystems requires a collaborative, interdisciplinary approach. ed.ac.uksquarespace.comigb-berlin.decollege-de-france.fr The study of this semiochemical sits (B43327) at the intersection of chemistry, biology, and ecology, and progress in this field is driven by insights from all three disciplines.

Chemists are essential for the synthesis of pure endo-brevicomin enantiomers for research and for the development of novel, controlled-release formulations for pest management applications. herts.ac.uk Biologists, particularly entomologists and neurophysiologists, investigate the behavioral and physiological responses of beetles to endo-brevicomin, including the molecular mechanisms of olfactory recognition. researchgate.netusda.gov Ecologists study the role of endo-brevicomin in mediating interactions between beetles, host trees, and natural enemies at the population and community levels. oup.comresearchgate.net